molecular formula C9H11IN2O4 B3054147 2',5'-Dideoxy-5'-iodouridine CAS No. 58510-66-0

2',5'-Dideoxy-5'-iodouridine

Cat. No.: B3054147
CAS No.: 58510-66-0
M. Wt: 338.1 g/mol
InChI Key: JYWLLSHCWALPBJ-SHYZEUOFSA-N
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Description

2’,5’-Dideoxy-5’-iodouridine is a synthetic nucleoside analog, structurally related to uridine. It is characterized by the absence of hydroxyl groups at the 2’ and 5’ positions and the presence of an iodine atom at the 5’ position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dideoxy-5’-iodouridine typically involves the iodination of a deoxyuridine derivative. One common method includes the use of iodine monochloride (ICl) as the iodinating agent. The reaction is carried out under controlled conditions to ensure selective iodination at the 5’ position .

Industrial Production Methods: While specific industrial production methods for 2’,5’-Dideoxy-5’-iodouridine are not extensively documented, the general approach involves large-scale iodination reactions followed by purification processes such as crystallization and chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: 2’,5’-Dideoxy-5’-iodouridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Iodine Monochloride (ICl): Used for iodination.

    Nucleophiles: Such as thiols or amines for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed:

Scientific Research Applications

2’,5’-Dideoxy-5’-iodouridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,5’-Dideoxy-5’-iodouridine involves its incorporation into DNA, where it acts as a chain terminator. By substituting for thymidine in viral DNA, it inhibits viral replication. This inhibition occurs through the disruption of thymidylate phosphorylase and viral DNA polymerases, preventing the virus from reproducing or infecting host cells .

Comparison with Similar Compounds

Uniqueness: 2’,5’-Dideoxy-5’-iodouridine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to act as a chain terminator in DNA synthesis makes it particularly valuable in antiviral and anticancer research .

Properties

IUPAC Name

1-[(2R,4S,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O4/c10-4-6-5(13)3-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWLLSHCWALPBJ-SHYZEUOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CI)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CI)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561682
Record name 2',5'-Dideoxy-5'-iodouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58510-66-0
Record name 2',5'-Dideoxy-5'-iodouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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